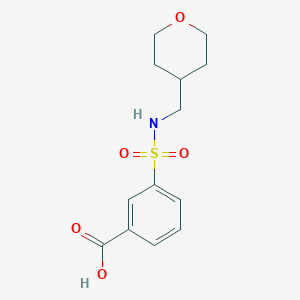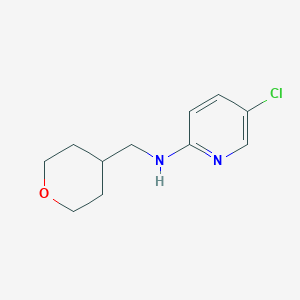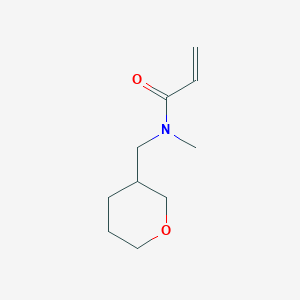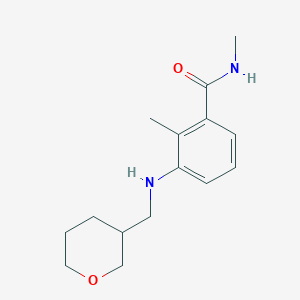
N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide, also known as DMXAA, is a small molecule that has been studied for its potential as an anticancer agent. DMXAA was first identified in the 1990s as a compound that could induce tumor necrosis factor-alpha (TNF-α) production in mice. Since then, DMXAA has been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide is not fully understood. However, it is believed that N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide activates the innate immune system by stimulating the production of TNF-α and other cytokines. This immune activation leads to the destruction of tumor blood vessels, which in turn leads to tumor necrosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its immune-stimulating properties, N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is a key process in tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide as a research tool is its ability to induce tumor necrosis and inhibit tumor growth in preclinical models. This makes N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide a valuable tool for studying the mechanisms of tumor growth and metastasis, as well as for developing new cancer therapies. However, one limitation of N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide is its toxicity in humans. While N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide has shown promise in preclinical studies, its toxicity profile has limited its clinical development.
Zukünftige Richtungen
There are a number of future directions for research on N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide. One area of interest is the development of new N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide analogs with improved efficacy and reduced toxicity. Another area of interest is the development of combination therapies that incorporate N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide with other cancer therapies, such as immune checkpoint inhibitors. Finally, there is a need for further research into the mechanisms of action of N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide, in order to better understand how it induces tumor necrosis and inhibits tumor growth.
Synthesemethoden
N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide can be synthesized using a variety of methods. One common approach involves the reaction of 3-aminobenzamide with 3-bromopropyl methyl ether to form the intermediate 3-(oxan-3-ylmethylamino)benzamide. This intermediate can then be reacted with dimethyl sulfate to form N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide.
Wissenschaftliche Forschungsanwendungen
N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including melanoma, lung cancer, and colon cancer. N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide has also been studied in combination with other cancer therapies, such as radiation and chemotherapy, with promising results.
Eigenschaften
IUPAC Name |
N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-13(15(18)16-2)6-3-7-14(11)17-9-12-5-4-8-19-10-12/h3,6-7,12,17H,4-5,8-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLHSMLQCCDOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NCC2CCCOC2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-3-(oxan-3-ylmethylamino)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[N-(propan-2-yl)acetamido]propanoic acid](/img/structure/B7576959.png)
![N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide](/img/structure/B7576968.png)
![1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7576974.png)

![3-[1-Benzothiophen-3-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7576982.png)
![N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B7576990.png)

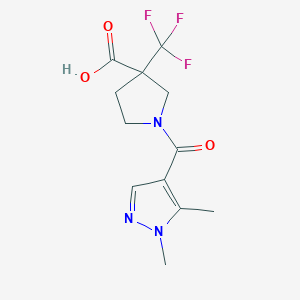
![1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7577015.png)
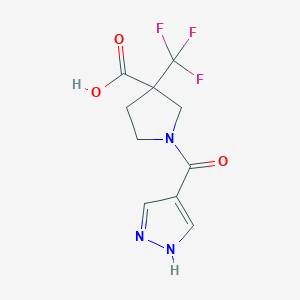
![[2-(2,6-dibromo-4-nitroanilino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7577025.png)
